molecular formula C44H87NO5 B3025664 Lipid 5 CAS No. 2089251-33-0

Lipid 5

Cat. No. B3025664
M. Wt: 710.2 g/mol
InChI Key: ABCVHPIKBGRCJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lipids are a diverse group of organic compounds that include fats, oils, hormones, and certain components of membranes. They do not interact appreciably with water . Lipids are known to form basic units of membrane structure and energy storage . They are synthesized, trafficked, and stored in the body .


Synthesis Analysis

Lipids are synthesized via ester hydrolysis into aliphatic alcohols and diacidic amino head group moieties, which are further metabolized via β-oxidation . The preparation, derivatization, and analysis of lipids have seen recent advances .


Molecular Structure Analysis

The molecular formula of Lipid 5 is C44H87NO5 . Lipids are highly diverse in structure, and their distribution varies between organisms . This immense diversity arises from the biosynthesis of various combinations of these building blocks .


Chemical Reactions Analysis

Lipid 5 is rapidly metabolized via ester hydrolysis into aliphatic alcohols and diacidic amino head group moieties, which are further metabolized via β-oxidation . Several chemical approaches form part of a powerful toolbox for controlling and characterizing lipid structure .


Physical And Chemical Properties Analysis

Lipids vary significantly with respect to their chemical and physical properties, their absorption, metabolism, and physiological activities . The different lipid species vary significantly with respect to their chemical and physical properties .

Scientific Research Applications

Dermocosmetics

Lipid chemistry, specifically techniques like molecular distillation and bio-enzymatic reaction, has significant applications in dermocosmetics. For example, active molecules like Soline®, 5-_ Avocuta®, and Cycloceramide® are products of lipid chemistry, demonstrating the effectiveness of lipids in skincare and cosmetic products. These developments are supported by numerous patents and scientific communications (Piccardi et al., 2004).

Lipidomics in Disease Research

Lipidomics, the study of lipids in biological systems, plays a crucial role in understanding and treating diseases like cancer, diabetes, and neurodegenerative disorders. Advanced analytical approaches like liquid chromatography and mass spectrometry in lipidomics have opened new avenues in drug and biomarker development, making it a promising area of biomedical research (Wenk, 2005).

Biomarker Discovery

Lipid imbalance is closely associated with lifestyle-related diseases such as atherosclerosis, obesity, and Alzheimer's disease. Lipidomics provides insights into lipid functions in health and disease and identifies potential biomarkers for human diseases. This has applications in clinical biomarker discovery, disease diagnosis, and understanding disease pathology (Zhao, Cheng, & Lin, 2014).

Nanomedicine for Cancer

Lipid-coated nanoparticles are increasingly used in cancer treatment and diagnosis. These nanoparticles can carry diagnostic or therapeutic agents and are designed for use with external stimuli like magnetic fields or light, enhancing their utility in biomedical applications. This advancement in nanomedicine illustrates the potential of lipids in sensitive, minimally invasive cancer treatment and diagnosis (Namiki et al., 2011).

Lipidomics in Nutrition and Food Research

Lipidomics, through advanced mass spectrometry and computational methods, has significant implications in nutrition research. It helps in understanding interactions between diet, nutrients, and human metabolism, and can optimize food processing effects on dietary value and evaluate food-related health effects (Hyötyläinen, Bondia-Pons, & Orešič, 2013).

Shotgun Lipidomics

Shotgun lipidomics, using electrospray ionization mass spectrometry (ESI/MS), allows the study of cellular lipidomes and their roles in mediating life processes. This method's sensitivity and specificity make it powerful for lipidomic analyses, aiding in understanding human diseases and their treatment (Han & Gross, 2005).

Lipidomics in Translational Research

Lipidomics identifies and quantifies lipid species, leading to a better understanding of lipid-driven mechanisms in diseases like neurodegenerative disorders and cancer. This has potential in developing novel therapeutics and lipid-based biomarkers for human diseases (Stephenson, Hoeferlin, & Chalfant, 2017).

Future Directions

The development of novel techniques and instruments have made it possible to maximize the coverage of lipid species detected and quantified in complex biological samples . The study of lipids in aging and the possibility of lipid-based therapy in aging-related diseases are areas of active research .

properties

IUPAC Name

nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H87NO5/c1-4-7-10-13-16-25-32-41-49-43(47)35-28-21-17-23-30-37-45(39-40-46)38-31-24-18-22-29-36-44(48)50-42(33-26-19-14-11-8-5-2)34-27-20-15-12-9-6-3/h42,46H,4-41H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCVHPIKBGRCJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H87NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

710.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lipid 5

CAS RN

2089251-33-0
Record name LIPIDV-004
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4TKZ45P7A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lipid 5
Reactant of Route 2
Reactant of Route 2
Lipid 5
Reactant of Route 3
Reactant of Route 3
Lipid 5
Reactant of Route 4
Reactant of Route 4
Lipid 5
Reactant of Route 5
Reactant of Route 5
Lipid 5
Reactant of Route 6
Reactant of Route 6
Lipid 5

Citations

For This Compound
5,170
Citations
R Woscholski, PJ Parker - Trends in biochemical sciences, 1997 - cell.com
Several novel phosphoinositide 5-phosphatases have been identified and characterised, revealing a growing family of regulators of inositol lipid dependent processes. The features of …
Number of citations: 103 www.cell.com
C Edmunds, RV Parry, SJ Burgess… - European journal of …, 1999 - Wiley Online Library
The D‐3 phosphoinositide lipids phosphatidylinositol 3,4,5‐trisphophate [PtdIns(3,4,5)P 3 ] and phosphatidylinositol 3,4‐bisphosphate [PtdIns(3,4)P 2 ] represent upstream components …
Number of citations: 45 onlinelibrary.wiley.com
L Ci, M Hard, H Zhang, S Gandham, S Hua… - Drug Metabolism and …, 2023 - ASPET
… Lipid 5 and Lipid 5-containing LNPs. QWBA analysis was performed in male and female rats after intravenous administration of radiolabeled Lipid 5 ([ 14 C]Lipid 5… of Lipid 5 and its 14 C-…
Number of citations: 1 dmd.aspetjournals.org
D Hafenbradl, M Keller, KO Stetter - FEMS microbiology letters, 1996 - academic.oup.com
Non-polar and polar lipids were isolated from Methanopyrus kandleri. Non-polar lipids accounted for 50% w/w of total lipids, with a high proportion of 2,3-di-O-geranylgeranyl-sn-glycerol…
Number of citations: 40 academic.oup.com
D Burdette, L Ci, B Shilliday, R Slauter… - Drug Metabolism and …, 2023 - ASPET
… were observed in Lipid 5 metabolism or elimination by sex. In conclusion, Lipid 5, a critical … )-8-oxooctyl)amino)octanoate (Lipid 5) is a key component of lipid nanoparticles used for the …
Number of citations: 4 dmd.aspetjournals.org
SG Sayyed, F Jouret, M Vermeersch, D Pérez-Morga… - Kidney international, 2017 - Elsevier
… In this study, we show that the lipid 5-phosphatase SHIP2 is a negative regulator of the formation of microvilli in PT, probably acting by dephosphorylating PtdIns(4,5)P2 in PtdIns4P at …
Number of citations: 5 www.sciencedirect.com
S Dehghani-Ghahnaviyeh, M Smith, Y Xia… - The Journal of …, 2023 - ACS Publications
… of Lipid-5 in a lipid bilayer system. Here, we use all-atom MD simulations to study the role of Lipid-5 … bilayers containing different compositions of Lipid-5, phospholipids, and cholesterol. …
Number of citations: 3 pubs.acs.org
N Ashwanikumar, NA Kumar, SA Nair, GSV Kumar - Acta biomaterialia, 2014 - Elsevier
… A lipid–5-FU conjugate of 5-FU with palmitic acid was synthesized in two-step process. A synthesized dipalmitoyl derivative (5-FUDIPAL) was characterized using Fourier transform …
Number of citations: 28 www.sciencedirect.com
HG Bazin, TJ Murray, WS Bowen, A Mozaffarian… - Bioorganic & medicinal …, 2008 - Elsevier
… A dose–response comparison of ether lipid 5 and CRX-527 in … The weak TLR4 agonist activity of ether lipid 5 in mice is … by CRX-527 and ether lipid 5 showed 5 was between 10 and …
Number of citations: 40 www.sciencedirect.com
JP Wynn, C Ratledge - Microbiology, 1997 - microbiologyresearch.org
Malic enzyme was shown to be a major source of NADPH for the synthesis of storage lipid by Aspergillus nidulans. A previously produced mutant lacking malic enzyme activity (acuK248…
Number of citations: 117 www.microbiologyresearch.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.